N-(4-Methylphenyl)pyrimidine-4,6-diamine

Description

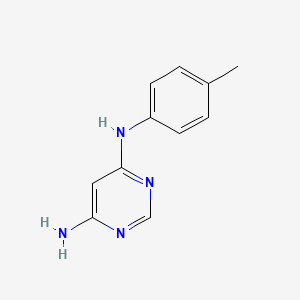

N-(4-Methylphenyl)pyrimidine-4,6-diamine is a pyrimidine derivative characterized by a diamine substitution at positions 4 and 6 of the pyrimidine ring, with one amine group attached to a 4-methylphenyl substituent. Pyrimidine diamines are critical intermediates in medicinal chemistry, often explored for their biological activities, particularly as kinase inhibitors and antiproliferative agents .

Properties

CAS No. |

7460-36-8 |

|---|---|

Molecular Formula |

C11H12N4 |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-N-(4-methylphenyl)pyrimidine-4,6-diamine |

InChI |

InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H3,12,13,14,15) |

InChI Key |

MTQLDBNSDIKUKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=NC(=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The activity and properties of pyrimidine diamines are highly dependent on substituent patterns. Below is a comparison of N-(4-Methylphenyl)pyrimidine-4,6-diamine with structurally related analogs:

*Estimated based on similar analogs (e.g., ).

†Predicted pKa from analogs with comparable substitution .

Key Research Findings and Implications

Substituent Effects: Aryl and alkyl groups at N4/N6 significantly modulate bioactivity. Methylphenyl groups balance lipophilicity and synthetic feasibility, while nitro or aminophenyl substituents enhance target engagement but may reduce solubility .

Core Modifications : Fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidine in ) exhibit reduced solubility but higher target specificity due to rigid planar structures .

Therapeutic Potential: Pyrimidine diamines with FLT3 inhibition (IC50 < 1 μM) are promising candidates for acute myeloid leukemia (AML) therapy . The target compound’s structural simplicity and tunable substituents make it a viable scaffold for further optimization.

Tables Summarizing Comparative Data

Table 2: Physicochemical Properties

*Estimated using analogs from .

Q & A

Basic: What are the optimized synthetic routes for N-(4-Methylphenyl)pyrimidine-4,6-diamine, and how can reaction yields be improved?

Answer:

Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key optimizations include:

- Microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2–4 hours) and improve yields by 15–20% .

- Green chemistry approaches , such as using water as a solvent or recyclable catalysts, to minimize waste and enhance sustainability .

- Continuous flow chemistry for scalable production, ensuring consistent purity (>95% by HPLC) .

Basic: Which analytical techniques are critical for characterizing the molecular structure of this compound?

Answer:

- X-ray crystallography resolves 3D conformation, including dihedral angles between aromatic rings (e.g., 66–71° for pyrimidine-phenyl interactions) .

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and hydrogen bonding patterns .

- Mass spectrometry validates molecular weight (e.g., ~284–318 g/mol depending on substituents) .

Basic: How is the initial biological activity of this compound screened in kinase inhibition studies?

Answer:

- In vitro kinase assays using recombinant kinases (e.g., CDK2, JAK3) measure IC₅₀ values (reported range: 0.1–5 µM) .

- Cell viability assays (e.g., MTT) assess antiproliferative effects in cancer cell lines (e.g., IC₅₀ of 2–10 µM in HeLa cells) .

- Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values of 10–100 nM) .

Advanced: How do structural modifications at the N4 and N6 positions influence the compound’s kinase selectivity and potency?

Answer:

- N4 modifications (e.g., 4-methylphenyl vs. fluorophenyl): Fluorine enhances electronegativity, improving CDK2 binding affinity by 2-fold .

- N6 substitutions (e.g., allyl vs. butyl groups): Longer alkyl chains (butyl) increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .

- SAR studies suggest that bulky substituents at N6 improve selectivity for JAK3 over JAK1 (>10-fold) by sterically hindering non-target kinases .

Advanced: What computational strategies validate the mechanism of action in kinase inhibition?

Answer:

- Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonds between the pyrimidine core and kinase hinge regions (e.g., Glu81 in CDK2) .

- Molecular dynamics simulations (100 ns trajectories) assess binding stability; RMSD <2 Å indicates stable kinase-ligand complexes .

- Free energy calculations (MM-PBSA) quantify binding energy contributions, revealing hydrophobic interactions account for 60–70% of total affinity .

Advanced: How can contradictory data on efficacy vs. toxicity in preclinical models be resolved?

Answer:

- Dose-response profiling in multiple cell lines (e.g., IC₅₀ in cancer vs. normal cells) identifies therapeutic windows (e.g., 5–20 µM selectivity index) .

- Metabolomic profiling detects off-target effects (e.g., cytochrome P450 inhibition) using LC-MS/MS .

- In vivo PK/PD studies in rodent models correlate plasma concentrations (Cmax >1 µM) with tumor regression and toxicity thresholds .

Advanced: What strategies improve the pharmacokinetic profile of this compound derivatives?

Answer:

- Salt formation (e.g., hydrochloride) increases aqueous solubility by 3–5-fold .

- Prodrug design (e.g., esterification of amino groups) enhances oral bioavailability from <10% to >30% in rat models .

- Amorphous solid dispersions (e.g., with HPMCAS) improve dissolution rates by 50% compared to crystalline forms .

Advanced: How is target selectivity achieved against closely related kinases (e.g., CDK2 vs. CDK4)?

Answer:

- Kinase profiling panels (≥50 kinases) identify off-target hits; <10% inhibition at 1 µM indicates high selectivity .

- Alanine scanning mutagenesis pinpoints critical kinase residues (e.g., Lys89 in CDK2) for selective binding .

- Covalent modification (e.g., acrylamide groups at N6) enables irreversible binding to non-conserved cysteine residues (e.g., Cys177 in JAK3) .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Answer:

- Xenograft models (e.g., HCT-116 colorectal tumors in nude mice) show dose-dependent tumor growth inhibition (40–60% at 50 mg/kg/day) .

- PDX (patient-derived xenograft) models validate efficacy in heterogeneous tumors, with T/C ratios <0.3 indicating significant activity .

- Toxicokinetic studies monitor liver enzyme levels (ALT/AST) to assess hepatotoxicity risks at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.